![molecular formula C7H9N B588171 4-Toluidine-d7 (Major) CAS No. 68693-08-3](/img/structure/B588171.png)
4-Toluidine-d7 (Major)
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Overview
Description
4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . It has a molecular formula of C7H2D7N and a molecular weight of 114.2 .
Molecular Structure Analysis
The molecular structure of 4-Toluidine-d7 (Major) consists of seven carbon atoms, two hydrogen atoms, and one nitrogen atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
4-Toluidine-d7 (Major) is a neat product with a molecular weight of 114.2 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Proteomics Research
4-Toluidine-d7 (Major): is primarily used in proteomics research . As a stable isotope, it can be utilized for quantitative mass spectrometry. This allows researchers to track the incorporation of the labeled compound into proteins, thus facilitating the study of protein expression, modification, and interaction within cells.
Catalysis Studies
The compound is involved in studies related to catalysis . For instance, it can be used to investigate the oxidation of p-toluidine by hydrogen peroxide in the presence of supported zeolite nanoparticles . This research is significant for developing environmentally friendly catalytic materials that are efficient at an industrial scale.
Mechanism of Action
Target of Action
4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . The primary targets of this compound are proteins, as it is used to track the transformation and reaction processes of organic compounds .
Mode of Action
It can be incorporated into proteins or other organic compounds, allowing researchers to track the transformation and reaction processes of these compounds .
Biochemical Pathways
As a stable isotope used in proteomics research, it can be involved in a variety of biochemical pathways depending on the proteins or organic compounds it is incorporated into .
Pharmacokinetics
The lipophilicity of a compound, measured by the logd74 value, significantly affects various aspects of drug behavior, including solubility, permeability, metabolism, distribution, protein binding, and toxicity . Therefore, the lipophilicity of 4-Toluidine-d7 (Major) could potentially influence its ADME properties and bioavailability.
Result of Action
As a stable isotope used in proteomics research, it allows researchers to track the transformation and reaction processes of proteins or other organic compounds, providing valuable insights into their function and interaction with other molecules .
Safety and Hazards
Toluidine, a related compound, can cause irritation to the eyes and skin, dermatitis, hematuria (blood in the urine), methemoglobinemia, cyanosis, nausea, vomiting, low blood pressure, convulsions, anemia, lassitude (weakness, exhaustion), and is a potential occupational carcinogen . Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-AAYPNNLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858491 |
Source
|
Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Toluidine-d7 (Major) | |
CAS RN |
68693-08-3 |
Source
|
Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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